molecular formula C17H20N4O6S B11410643 3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11410643
M. Wt: 408.4 g/mol
InChI Key: VMMRPZCPXPBATR-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the acetyloxy group: This step involves acetylation under controlled conditions.

    Attachment of the pyrazolyl group: This is done through a coupling reaction with 3,5-dimethyl-1H-pyrazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic due to its unique structure.

    Biological Research: Used as a probe to study enzyme interactions.

    Industrial Applications: Employed in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby disrupting the formation of peptidoglycan cross-links.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but lacks the pyrazolyl group.

    Cephalosporin: Another β-lactam antibiotic with a different bicyclic core.

Uniqueness

3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of the acetyloxy and pyrazolyl groups, which may confer distinct biological activities and chemical properties compared to other β-lactam antibiotics.

Properties

Molecular Formula

C17H20N4O6S

Molecular Weight

408.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H20N4O6S/c1-8-4-9(2)20(19-8)5-12(23)18-13-15(24)21-14(17(25)26)11(6-27-10(3)22)7-28-16(13)21/h4,13,16H,5-7H2,1-3H3,(H,18,23)(H,25,26)

InChI Key

VMMRPZCPXPBATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C

Origin of Product

United States

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